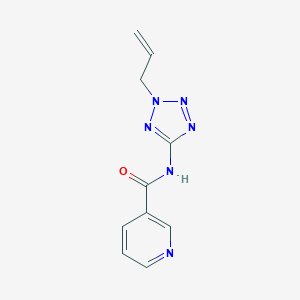
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, also known as ATN-161, is a peptide that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2000 by researchers at the University of Illinois, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide works by binding to the α5β1 integrin receptor, which is found on the surface of many different types of cells. By blocking this receptor, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide prevents cells from adhering to the extracellular matrix, which is necessary for cell migration and invasion. This makes N-(2-allyl-2H-tetraazol-5-yl)nicotinamide a promising candidate for cancer treatment, as it could potentially prevent the spread of cancer cells throughout the body.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell adhesion, migration, and invasion in vitro, and it has also been shown to reduce tumor growth and metastasis in animal models. Additionally, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has been shown to promote wound healing and tissue repair in several different contexts.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)nicotinamide in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)nicotinamide is that it can be difficult to work with in certain contexts, as it is prone to aggregation and precipitation.
Orientations Futures
There are many potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)nicotinamide. One area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Additionally, researchers are exploring the use of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide in tissue engineering and regenerative medicine, as it has been shown to promote wound healing and tissue repair. Finally, there is ongoing research into the mechanisms of action of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, as well as the development of new derivatives and analogs with improved properties and efficacy.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, or N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, is a promising peptide with a range of potential therapeutic applications. It has been extensively studied for its ability to block the α5β1 integrin receptor and prevent cell adhesion, migration, and invasion. While there are some limitations to working with N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, its ease of synthesis and wealth of available information make it a valuable tool for scientific research. With ongoing research into its mechanisms of action and potential applications, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide is likely to continue to be an important area of study in the years to come.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide involves several steps, starting with the preparation of the tetrazole ring and the nicotinamide moiety. These two components are then combined using a coupling reagent to form the final product. The process is relatively straightforward and can be carried out in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer treatment, wound healing, and tissue repair. It works by blocking the interaction between integrin α5β1 and the extracellular matrix, which is essential for cell adhesion and migration.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide |
|---|---|
Formule moléculaire |
C10H10N6O |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
N-(2-prop-2-enyltetrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N6O/c1-2-6-16-14-10(13-15-16)12-9(17)8-4-3-5-11-7-8/h2-5,7H,1,6H2,(H,12,14,17) |
Clé InChI |
IJFXKVCDJGAIHC-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)

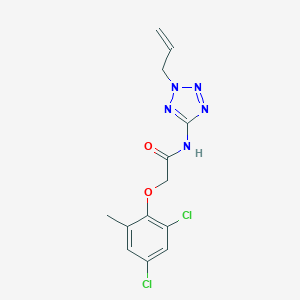
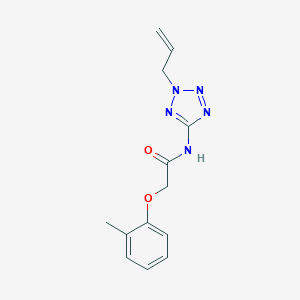
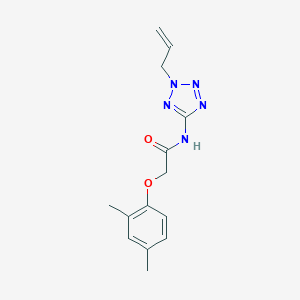
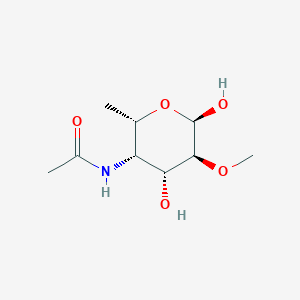
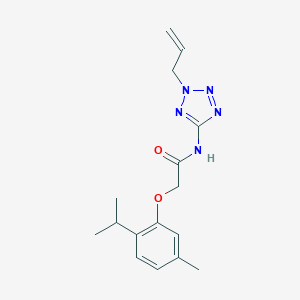
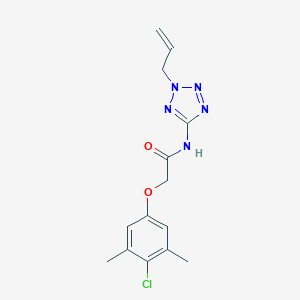
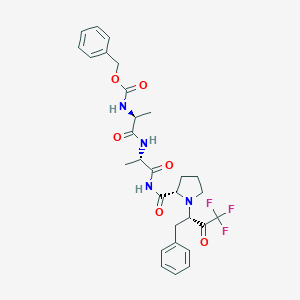
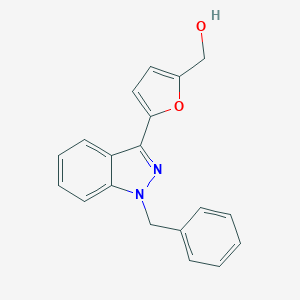
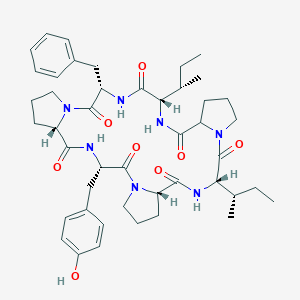
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
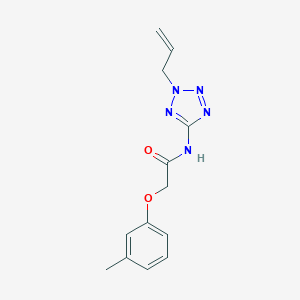
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)